Obafluorin (CAS 92121-68-1) is a highly specialized beta-lactone antibiotic produced by Pseudomonas fluorescens that serves as the first known covalent inhibitor of bacterial aminoacyl-tRNA synthetases (AARSs) [1]. Unlike conventional beta-lactones that typically target the proteasome or lipases, obafluorin specifically inhibits threonyl-tRNA synthetase (ThrRS), arresting bacterial translation machinery [2]. Featuring a highly strained beta-lactone ring decorated with a catechol moiety and a 4-nitro-benzyl group, this compound exhibits potent broad-spectrum activity against Gram-positive and Gram-negative pathogens, including MRSA [3]. In procurement and assay design, obafluorin is primarily sourced as a benchmark material for covalent AARS drug discovery, translational inhibition screening, and metallo-antibiotic formulation modeling due to its distinct iron-dependent stability profile [2].
Generic substitution of obafluorin with other ThrRS inhibitors or standard beta-lactone compounds critically compromises assay integrity and mechanistic specificity [1]. Substituting with borrelidin, another well-known ThrRS inhibitor, fails because borrelidin is a reversible, non-covalent competitive inhibitor that simultaneously occupies multiple catalytic subsites, whereas obafluorin irreversibly modifies a specific active-site tyrosine (Tyr462) [2]. This makes borrelidin unsuitable for covalent drug design baselines or irreversible inhibition modeling. Furthermore, utilizing common in-class beta-lactones (such as salinosporamide A or omuralide) as substitutes will misdirect the screening workflow entirely, as these generic analogs target the 20S proteasome rather than the bacterial translation machinery [3]. Finally, standard beta-lactam antibiotics cannot serve as substitutes because they act on extracellular cell wall synthesis rather than intracellular tRNA aminoacylation [1].
Obafluorin distinguishes itself from established ThrRS inhibitors by forming a stable covalent bond with the Tyr462 residue in the enzyme's active site, yielding an IC50 of 4.3 nM against Plasmodium falciparum ThrRS and 35-92 nM against E. coli ThrRS [1]. In contrast, the standard comparator borrelidin achieves inhibition through reversible, non-covalent binding across the threonine, ATP, and tRNA catalytic subsites[2]. This structural divergence means that obafluorin induces a massive conformational change and irreversible inactivation that borrelidin cannot replicate.
| Evidence Dimension | Mechanism of enzyme inhibition and binding mode |
| Target Compound Data | Irreversible covalent modification of Tyr462 (IC50 = 4.3 nM for PfThrRS) |
| Comparator Or Baseline | Borrelidin (Reversible, non-covalent competitive binding) |
| Quantified Difference | Shift from reversible multi-subsite occupancy to irreversible single-residue covalent modification |
| Conditions | In vitro aminoacylation assays and Cryo-EM structural mapping of ThrRS complexes |
Procurement of obafluorin is mandatory for researchers requiring a validated baseline to develop covalent aminoacyl-tRNA synthetase inhibitors, a mechanism impossible to model with borrelidin.
The highly strained beta-lactone ring of obafluorin is inherently susceptible to hydrolytic breakdown in aqueous media, which historically complicated assay reproducibility [1]. However, complexation with ferric iron (Fe3+) via its catechol moiety fundamentally alters its processability. The addition of 2 mM Fe3+ to the assay medium decreases the Minimum Inhibitory Concentration (MIC) against E. coli ATCC 25922 by ≥256-fold and against MRSA by 8-fold [1]. Unlike typical siderophore antibiotics where iron merely aids transport, Fe3+ binding directly protects the obafluorin beta-lactone ring from hydrolysis, massively extending its functional half-life [1].
| Evidence Dimension | Antibacterial potency (MIC) and hydrolytic stability |
| Target Compound Data | Formulated with 2 mM Fe3+ (E. coli MIC reduced by ≥256-fold) |
| Comparator Or Baseline | Uncomplexed Obafluorin (Prone to rapid ring-opening hydrolysis and lower efficacy) |
| Quantified Difference | >250-fold increase in functional potency and enhanced aqueous stability |
| Conditions | Spot-on-lawn antimicrobial assays and in vitro hydrolysis tracking |
This dictates strict formulation and handling protocols, requiring buyers to co-administer iron to ensure assay reproducibility and prevent premature degradation in high-throughput screens.
While the beta-lactone pharmacophore is widely recognized for inhibiting hydrolases or the 20S proteasome (e.g., salinosporamide A, omuralide), obafluorin represents a complete mechanistic departure [1]. Obafluorin selectively targets and fully inhibits threonyl-tRNA synthetase, shifting the biological impact from proteolytic inhibition to translational arrest[2]. This specificity is validated by the immunity determinant ObaO, a resistant ThrRS homologue that, when expressed in sensitive E. coli strains, raises the MIC of obafluorin from 4 µg/mL to >2000 µg/mL (a >500-fold resistance increase)[2].
| Evidence Dimension | Primary molecular target and mechanism of action |
| Target Compound Data | Threonyl-tRNA synthetase (ThrRS) inhibition (Translational arrest) |
| Comparator Or Baseline | Standard beta-lactones like Salinosporamide A (20S Proteasome inhibition) |
| Quantified Difference | Complete shift in target class, verified by >500-fold MIC increase in ObaO-expressing strains |
| Conditions | Target identification via immunity-guided resistance assays in E. coli NR698 |
Buyers utilizing beta-lactone libraries must select obafluorin specifically when targeting bacterial translation machinery, preventing off-target misattribution to proteasome inhibition.
Because obafluorin is the first identified covalent inhibitor of aminoacyl-tRNA synthetases, it is the mandatory procurement choice for structural biology and medicinal chemistry teams designing irreversible AARS inhibitors. It serves as the primary benchmark for mapping Tyr462-targeted covalent modifications in ThrRS, a workflow where reversible inhibitors like borrelidin are fundamentally inapplicable [1].
Obafluorin's unique reliance on ferric iron (Fe3+) to prevent beta-lactone hydrolysis makes it an ideal model compound for pharmaceutical formulation teams studying metal-ion stabilization of strained ring systems. Procuring obafluorin allows researchers to quantify how metal complexation via catechol moieties can rescue highly unstable pharmacophores and potentiate in vitro efficacy by >250-fold[2].
Obafluorin is heavily utilized in microbiological screening to study conformational dynamics and resistance in translation machinery. By comparing wild-type ThrRS against the immunity homologue ObaO or Gly463 mutants, researchers can map the exact structural kinetics of bacterial self-resistance, providing critical data for next-generation antibiotic design [3].